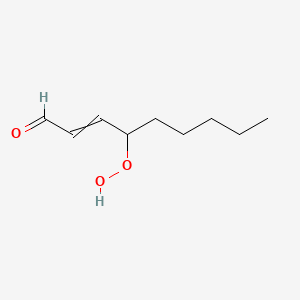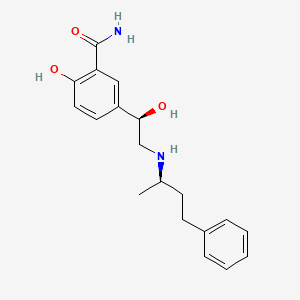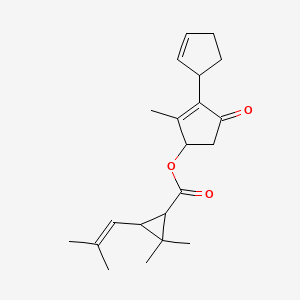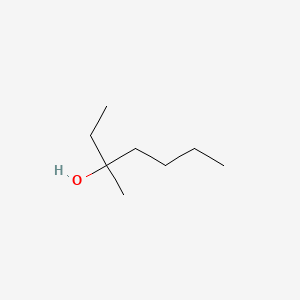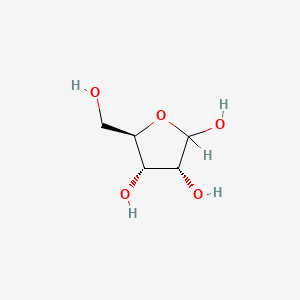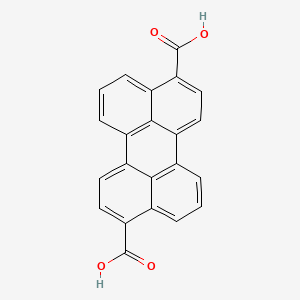
3,9-Perylenedicarboxylic acid
Vue d'ensemble
Description
3,9-Perylenedicarboxylic acid is a derivative of perylene and is commonly used in the production of organic electronic materials, such as organic light emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). It exhibits excellent thermal stability and high charge carrier mobility, making it a promising material for various electronic applications .
Synthesis Analysis
The synthesis of 3,9-Perylenedicarboxylic acid involves the reaction of 3,4,9,10-perylenetetracarboxylic dianhydride with an aqueous solution containing potassium hydroxide. The reaction mixture is heated to 200 °C in an autoclave for 20 hours. The pH of the reaction solution is then adjusted to 8-9 with a 10% hydrochloric acid solution. The reaction solution is filtered and the pH of the filtrate is further adjusted to 23 with a 10% hydrochloric acid solution, resulting in the precipitation of a large amount of solids .Molecular Structure Analysis
The molecular formula of 3,9-Perylenedicarboxylic acid is C22H12O4. It has a molecular weight of 340.3283 .Physical And Chemical Properties Analysis
3,9-Perylenedicarboxylic acid has a boiling point of 694.3±28.0 °C and a density of 1.538±0.06 g/cm3. It also has a molar refractivity of 104.2±0.3 cm3, a polar surface area of 75 Å2, and a molar volume of 221.2±3.0 cm3 .Applications De Recherche Scientifique
Organic Electronics
Perylene-3,4,9,10-tetracarboxylic acid diimides (PDI derivatives), closely related to 3,9-Perylenedicarboxylic acid, have seen applications in organic electronics. These derivatives have been utilized in organic photovoltaic devices and field-effect transistors, leveraging their physical properties and synthesis techniques (Huang, Barlow, & Marder, 2011).
Solar Cells
9-Substituted 3,4-perylenedicarboxylic anhydrides, variants of 3,9-Perylenedicarboxylic acid, have been tested as sensitizers for zinc oxide solar cells. The bromo derivative, in particular, showed promising performance in solar-light-to-electricity conversion efficiency (Dentani et al., 2007).
Photovoltaic Solar Cells
Perylene diimides, including those based on 3,9-Perylenedicarboxylic acid, are notable for their use in organic photovoltaic solar cells. Their electron-accepting character and charge transport properties make them suitable for optoelectronic applications (Kozma & Catellani, 2013).
Electrochemical Sensors
A novel redox probe, 3,4,9,10-perylenetetracarboxylic acid/o-phenylenediamine, was created for electrochemical aptasensors. This probe showed well-defined redox peaks and was used in detecting thrombin using a nonenzymatic catalyst (Chang et al., 2015).
Optical Sensors
3,9-Perylenedicarboxylic acid diisobutyl ester has been utilized in optical sensors. In particular, its luminescence properties have been studied for oxygen-induced and temperature-induced luminescence quenching, aiding in the simultaneous measurement of oxygen and temperature changes (Fujiwara, Ishikawa, & Amao, 2002).
Scientific Research Applications of 3,9-Perylenedicarboxylic Acid
Organic Electronics
Perylene-3,4,9,10-tetracarboxylic acid diimides (PDIs), closely related to 3,9-Perylenedicarboxylic acid, have been extensively used as industrial pigments and recently found applications in organic electronics. These applications include organic photovoltaic devices and field-effect transistors, utilizing the unique synthesis and physical properties of PDIs (Huang, Barlow, & Marder, 2011).
Solar Cells
In the field of solar cells, 9-substituted 3,4-perylenedicarboxylic anhydrides, derivatives of 3,9-Perylenedicarboxylic acid, have been explored as sensitizers. Particularly, their application in zinc oxide solar cells shows promising results, with notable performance improvements in solar-light-to-electricity conversion efficiency (Dentani et al., 2007).
Organic Photovoltaic Solar Cells
The role of Perylene diimides, which include PDIs derived from 3,9-Perylenedicarboxylic acid, is significant in organic photovoltaic solar cells. These materials are known for their strong electron-accepting character and efficient charge transport properties, making them ideal for optoelectronic applications (Kozma & Catellani, 2013).
Electrochemical Aptasensors
3,4,9,10-Perylenetetracarboxylic acid/o-phenylenediamine nanomaterials, related to 3,9-Perylenedicarboxylic acid, have been utilized as novel redox probes in electrochemical aptasensor systems. These systems have shown effectiveness in detecting thrombin, using an Fe3O4 magnetic bead as a nonenzymatic catalyst (Chang et al., 2015).
Optical Sensors
The luminescence quenching properties of 3,9-Perylenedicarboxylic acid diisobutyl ester have been investigated for optical sensors. These studies focus on oxygen-induced and temperature-induced luminescence quenching, which are critical for measuring environmental changes (Fujiwara, Ishikawa, & Amao, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
perylene-3,9-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12O4/c23-21(24)17-9-8-16-12-4-2-6-14-18(22(25)26)10-7-15(20(12)14)11-3-1-5-13(17)19(11)16/h1-10H,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPOODQJUWAHOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40213016 | |
| Record name | 3,9-Perylenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Perylenedicarboxylic acid | |
CAS RN |
6364-19-8 | |
| Record name | 3,9-Perylenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6364-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,9-Perylenedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006364198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Perylenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-perylenedicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



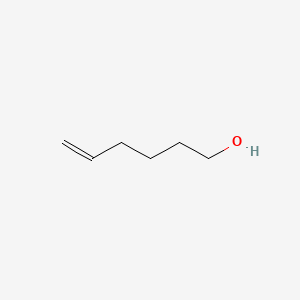
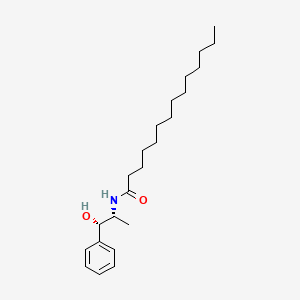
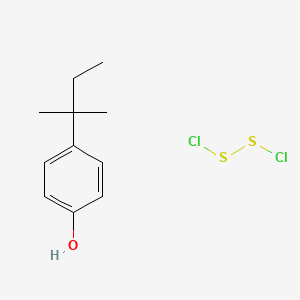
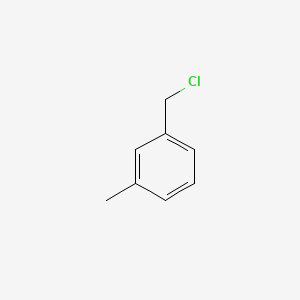
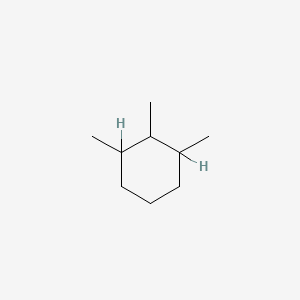
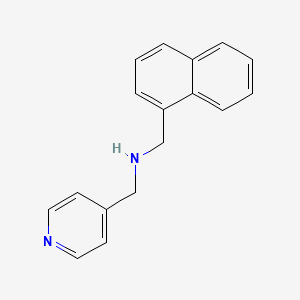
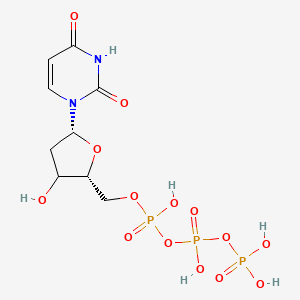
![(3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1630378.png)

